molecular formula C10H15F3N4O2 B2678419 4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101195-77-9

4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2678419
CAS RN: 2101195-77-9
M. Wt: 280.251
InChI Key: UQJOPQFSXAITNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TFA-1 and is synthesized using a specific method. In

Mechanism of Action

TFA-1 inhibits CK2 activity by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate from ATP to the substrate protein, thereby inhibiting the kinase activity. TFA-1 has been shown to be a selective inhibitor of CK2, as it does not inhibit other kinases that share a similar ATP-binding site.
Biochemical and Physiological Effects:
TFA-1 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on CK2, TFA-1 has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. TFA-1 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of TFA-1 is its selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. TFA-1 is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of TFA-1 is its relatively low potency compared to other CK2 inhibitors. This can make it challenging to achieve complete inhibition of CK2 activity in some experimental settings.

Future Directions

There are several potential future directions for research on TFA-1. One area of interest is the development of more potent CK2 inhibitors based on the structure of TFA-1. Another potential direction is the investigation of the role of CK2 in various disease states, including cancer, inflammation, and neurodegenerative diseases. Finally, the development of TFA-1 as a therapeutic agent for these diseases is also an area of potential future research.
In conclusion, TFA-1 is a valuable tool for studying the role of CK2 in various cellular processes. Its selectivity for CK2, ease of synthesis and purification, and potential therapeutic applications make it an attractive compound for scientific research. Further research on TFA-1 and its potential applications is warranted.

Synthesis Methods

The synthesis of TFA-1 involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with 2,2,2-trifluoroethyl iodide and 3-methoxypropylamine in the presence of potassium carbonate as a base. The reaction is carried out in dimethylformamide at a temperature of 80°C for 16 hours. The resulting product is then purified using column chromatography to obtain TFA-1 in high purity.

Scientific Research Applications

TFA-1 has been extensively studied for its potential applications in scientific research. One of the primary areas of research is its use as a selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. TFA-1 has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of CK2 in various cellular processes.

properties

IUPAC Name

4-amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4O2/c1-19-4-2-3-15-9(18)8-7(14)5-17(16-8)6-10(11,12)13/h5H,2-4,6,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJOPQFSXAITNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN(C=C1N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.